molecular formula C46H91N2O13P B15132784 azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid

azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid

Cat. No.: B15132784
M. Wt: 911.2 g/mol
InChI Key: MFOLYTNLQCGGBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid involves multiple steps. The process typically starts with the esterification of octadecanoic acid with glycerol to form 2,3-di(octadecanoyloxy)propyl ester. This intermediate is then reacted with phosphoric acid to introduce the hydroxyphosphoryl group. Subsequent reactions with ethylene glycol derivatives and carbamoyl chloride yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s properties and applications .

Scientific Research Applications

Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid involves its ability to form stable micelles and liposomes. The hydrophobic chains interact with hydrophobic drugs, encapsulating them within the micelles or liposomes, while the hydrophilic head interacts with the aqueous environment, enhancing the solubility and stability of the drug. This mechanism facilitates targeted drug delivery and controlled release, improving therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid is unique due to its combination of hydrophobic and hydrophilic properties, making it highly effective in forming stable liposomes and micelles. This dual functionality enhances its applications in drug delivery and other scientific fields .

Properties

Molecular Formula

C46H91N2O13P

Molecular Weight

911.2 g/mol

IUPAC Name

azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid

InChI

InChI=1S/C46H88NO13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54);1H3

InChI Key

MFOLYTNLQCGGBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.N

Related CAS

474922-20-8

Origin of Product

United States

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